1-[6-(4-Methoxyphenyl)pyridazin-3-YL]piperidine-3-carboxylic acid
CAS No.: 1285343-64-7
Cat. No.: VC5440857
Molecular Formula: C17H19N3O3
Molecular Weight: 313.357
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1285343-64-7 |
|---|---|
| Molecular Formula | C17H19N3O3 |
| Molecular Weight | 313.357 |
| IUPAC Name | 1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C17H19N3O3/c1-23-14-6-4-12(5-7-14)15-8-9-16(19-18-15)20-10-2-3-13(11-20)17(21)22/h4-9,13H,2-3,10-11H2,1H3,(H,21,22) |
| Standard InChI Key | PJIXQZBMBJQRHW-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)O |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxylic acid, reflecting its three primary components:
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A piperidine ring substituted at position 3 with a carboxylic acid group.
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A pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted at position 6 with a 4-methoxyphenyl group.
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A methoxyphenyl substituent (a benzene ring with a methoxy group at the para position).
The molecular formula is C₁₇H₁₉N₃O₃, with a calculated molecular weight of 313.35 g/mol. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₉N₃O₃ |
| Molecular Weight | 313.35 g/mol |
| Hydrogen Bond Donors | 1 (carboxylic acid -OH) |
| Hydrogen Bond Acceptors | 5 (3 N atoms, 2 O atoms) |
| Rotatable Bond Count | 4 |
These parameters influence its solubility, bioavailability, and interaction with biological targets .
Structural Analysis
The compound’s planar pyridazine ring facilitates π-π stacking interactions with aromatic residues in proteins, while the methoxy group enhances lipophilicity, potentially improving membrane permeability. The piperidine ring’s chair conformation introduces steric effects that may modulate binding affinity to enzymatic pockets .
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis protocol for this compound is publicly available, analogous molecules suggest a multi-step approach:
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Pyridazine Core Formation:
Pyridazine rings are typically synthesized via cyclization reactions. For example, condensation of 1,4-diketones with hydrazine yields pyridazine derivatives. Substitution at position 6 can be achieved using Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid . -
Piperidine Ring Functionalization:
Piperidine-3-carboxylic acid is prepared through Strecker synthesis or hydrogenation of pyridine derivatives. The carboxylic acid group is introduced via hydrolysis of nitriles or oxidation of alcohols . -
Coupling Reactions:
The pyridazine and piperidine moieties are linked using nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling. For instance, reacting 6-chloropyridazine with piperidine-3-carboxylic acid under basic conditions could yield the target compound .
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring substitution occurs exclusively at position 3 of the piperidine and position 6 of the pyridazine.
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Purification: Separating isomers or byproducts using column chromatography or recrystallization .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is biphasic:
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Lipophilic Domains: The methoxyphenyl and piperidine groups confer moderate solubility in organic solvents (e.g., DMSO, ethanol).
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Hydrophilic Domains: The carboxylic acid group enhances aqueous solubility at physiological pH (∼2.5 mg/mL at pH 7.4) .
Stability studies on analogs indicate susceptibility to:
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Oxidation: The methoxy group may degrade under strong oxidizing conditions.
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Hydrolysis: The ester derivatives (e.g., ethyl esters) are prone to hydrolysis in acidic or basic environments .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at ∼1700 cm⁻¹ (C=O stretch) and ∼1250 cm⁻¹ (C-O-C stretch).
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NMR: Distinct signals for the methoxy protons (δ 3.8 ppm), pyridazine aromatic protons (δ 8.1–8.3 ppm), and piperidine protons (δ 1.5–2.7 ppm) .
Current Research and Future Directions
Recent studies focus on:
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